Phospholane, 1,3-diphenyl-

Description

Nomenclature and Structural Identification

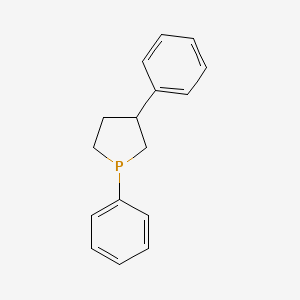

The systematic IUPAC name for 1,3-diphenylphospholane is 1,3-diphenylphospholane , reflecting the substitution pattern of phenyl groups on the phospholane ring. Alternative nomenclature includes trans-2,5-diphenylphospholane when specifying stereochemistry, as seen in derivatives like Fiaud’s acid [(2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide]. The molecular formula for the base compound is C₁₆H₁₅P , though oxidized derivatives, such as Fiaud’s acid, adopt the formula C₁₆H₁₇O₂P .

Structurally, the phospholane ring consists of a five-membered saturated ring with one phosphorus atom. X-ray crystallography studies of related compounds, such as (2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide, reveal a chair-like conformation with phenyl groups occupying equatorial positions to minimize steric strain. The phosphorus center in 1,3-diphenylphospholane exhibits a trigonal pyramidal geometry, with bond angles approximating 98–102° between substituents.

| Property | Value | Source |

|---|---|---|

| CAS Number | 226393-33-5 (Fiaud’s acid) | |

| Molecular Formula | C₁₆H₁₇O₂P (Fiaud’s acid) | |

| Molecular Weight | 272.279 g/mol (Fiaud’s acid) | |

| Stereochemistry | Trans-configuration common |

The structural rigidity imposed by the phenyl groups enhances the ligand’s ability to stabilize metal centers in catalytic complexes, a trait exploited in asymmetric synthesis.

Historical Development of Phospholane Derivatives

The synthesis of phospholane derivatives dates to the mid-20th century, with early work focusing on unsubstituted phospholane[(CH₂)₄PH]. The introduction of aryl substituents, such as phenyl groups, emerged later to modulate electronic and steric properties. A breakthrough occurred with the development of Fiaud’s acid in the 1990s, a chiral phospholane oxide used in asymmetric catalysis.

Key advancements include the use of phosphirane ring-opening reactions to access phospholanes. For example, protonation of MesPCH₂CHR (Mes = 2,4,6-(t-Bu)₃C₆H₂) with triflic acid induces anti-Markovnikov C-protonation, leading to phospholanium cations and subsequent phospholane formation. This method contrasts with traditional approaches relying on cyclization of phosphine precursors.

The stereochemical control of C-substituted phospholanes has been a focal point. Studies demonstrated that enantiomerically enriched phosphiranes, when protonated, yield racemic phospholanes due to the loss of stereochemical integrity during ring expansion. This finding underscored the challenges in achieving asymmetric induction in phospholane synthesis and motivated alternative strategies, such as chiral auxiliary-based routes.

Significance of C-Substituted Phospholanes in Organometallic Chemistry

C-substituted phospholanes, particularly 1,3-diphenyl variants, are prized as ligands in homogeneous catalysis. Their bulky phenyl groups create a steric environment that enforces specific coordination geometries on metal centers, enhancing enantioselectivity in reactions like hydrogenation and cross-coupling. For instance, rhodium complexes with diphenylphospholane ligands exhibit high activity in asymmetric hydrogenation of α,β-unsaturated carbonyl compounds.

The electronic effects of phenyl substituents also play a critical role. The electron-donating nature of the phosphorus lone pair, combined with the phenyl groups’ moderate π-accepting ability, stabilizes electron-deficient metal centers. This balance is exemplified in 1,3-bis(diphenylphosphino)propane (dppp) , a related ligand used in gold cluster syntheses. While dppp is not a phospholane, its success highlights the broader applicability of diphenylphosphine motifs in stabilizing reactive metal species.

Recent innovations include the integration of 1,3-diphenylphospholanes into nanoclusterzymes for colorimetric sensing. These systems leverage the ligand’s ability to passivate metal surfaces while allowing substrate access to active sites. Additionally, phospholane-containing polymers have been explored for their optoelectronic properties, demonstrating the versatility of this ligand class beyond traditional catalysis.

Properties

CAS No. |

590374-93-9 |

|---|---|

Molecular Formula |

C16H17P |

Molecular Weight |

240.28 g/mol |

IUPAC Name |

1,3-diphenylphospholane |

InChI |

InChI=1S/C16H17P/c1-3-7-14(8-4-1)15-11-12-17(13-15)16-9-5-2-6-10-16/h1-10,15H,11-13H2 |

InChI Key |

NPGQUSIJDKYQTK-UHFFFAOYSA-N |

Canonical SMILES |

C1CP(CC1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phospholane, 1,3-diphenyl- can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with phenylmagnesium bromide can yield phospholane derivatives . Another method involves the use of organolithium reagents in the presence of suitable catalysts .

Industrial Production Methods: Industrial production of phospholane, 1,3-diphenyl- typically involves large-scale reactions using similar synthetic routes as mentioned above. The choice of reagents and conditions is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Phospholane, 1,3-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Substitution: Substitution reactions can occur at the phosphorus atom or the phenyl rings, depending on the reagents and conditions used.

Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phospholane derivatives.

Scientific Research Applications

Hydroformylation Catalysis

Phospholane-based ligands have been shown to exhibit significant selectivity in hydroformylation reactions, where terminal alkenes are converted into aldehydes. Research indicates that phospholane-phosphites can selectively produce branched aldehydes, enhancing the efficiency of this reaction. For example, a study demonstrated that a specific phospholane ligand achieved a branched selectivity of 67.5% for iso-butanal at elevated temperatures, showcasing its potential in industrial applications .

Table 1: Hydroformylation Selectivity Data

| Ligand Type | Product | Selectivity (%) | Temperature (°C) |

|---|---|---|---|

| Phospholane-phosphite | Iso-butanal | 67.5 | 75 |

| Unsubstituted ligand | Iso-butanal | 74.6 | 75 |

Organocatalysis

Phosphorus-based organocatalysts derived from Phospholane, 1,3-diphenyl- have gained traction due to their ability to facilitate various organic transformations. These catalysts are characterized by their high reactivity and selectivity in reactions such as Michael additions and cyclizations . The introduction of bulky groups in phospholane derivatives can enhance catalytic activity while maintaining selectivity.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of compounds related to Phospholane, 1,3-diphenyl- against cancer cells. For instance, research involving synthesized derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), while exhibiting low toxicity towards normal cells . This dual activity makes these compounds promising candidates for further development as anticancer agents.

Table 2: Cytotoxicity of Phospholane Derivatives

| Compound Type | Cell Line | Cytotoxicity (IC50 µM) | Normal Cell Toxicity |

|---|---|---|---|

| Phospholane derivative | MCF-7 | 15 | Low |

| Control (Tamoxifen) | MCF-7 | 10 | Moderate |

Synthesis Techniques

Phospholane derivatives can be synthesized via various methods, including one-pot reactions that yield diastereoisomeric products with high efficiency . The synthesis involves using diphenyl phosphine oxide as a key starting material, which reacts under mild conditions to form the desired phospholane structure.

Characterization Methods

Characterization of Phospholane compounds typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm molecular structure and purity. For example, NMR provides insights into the electronic environment of phosphorus atoms within the phospholane ring .

Industrial Applications

A case study on the use of Phospholane-based ligands in commercial hydroformylation processes demonstrated an increase in yield and selectivity when utilizing these specialized ligands compared to traditional catalysts. This improvement not only enhances product quality but also reduces waste and costs associated with catalyst recovery.

Academic Research

Another case study focused on the development of new phosphine-phospholene ligands for asymmetric synthesis revealed that these ligands significantly improve reaction rates and selectivities in various transformations, indicating their versatility and importance in synthetic organic chemistry .

Mechanism of Action

The mechanism by which phospholane, 1,3-diphenyl- exerts its effects depends on the specific reaction or application. In catalytic processes, the compound acts as a ligand, coordinating with metal centers to facilitate various chemical transformations . The molecular targets and pathways involved can vary widely, but typically involve interactions with electrophilic or nucleophilic sites on the substrate molecules.

Comparison with Similar Compounds

1,3,2-Dioxaphospholane-2-oxide (CAS 1003-11-8)

This compound features a five-membered ring with one phosphorus and two oxygen atoms. Unlike 1,3-diphenylphospholane, the oxygen atoms increase ring polarity and alter the electronic environment. The oxide group on phosphorus enhances electrophilicity, making it more reactive toward nucleophiles. Applications differ significantly: 1,3,2-dioxaphospholane derivatives are often intermediates in organophosphorus synthesis, whereas 1,3-diphenylphospholane may serve as a ligand in asymmetric catalysis due to its steric profile .

1,3-Diphenyl Triazene (CAS not provided)

A linear triazene (N–N=N–) backbone substituted with phenyl groups, this compound lacks a heterocyclic ring but shares aryl substituents. Triazenes are redox-active and thermally unstable compared to phospholanes, often decomposing to release nitrogen. They are utilized in pharmaceuticals (e.g., temozolomide analogs) and as diazo precursors, contrasting with phospholanes’ roles in coordination chemistry .

1,3-Dioxolane Derivatives (e.g., CAS 89303-50-4)

These oxygen-containing heterocycles lack phosphorus but share a five-membered ring structure. The nitro and sulfonyl substituents in CAS 89303-50-4 create strong electron-withdrawing effects, rendering the compound more electrophilic than 1,3-diphenylphospholane. Such dioxolanes are often used in polymer chemistry or as solvents, diverging from phospholanes’ catalytic applications .

Physicochemical Properties and Reactivity

| Property | 1,3-Diphenylphospholane | 1,3,2-Dioxaphospholane-2-oxide | 1,3-Diphenyl Triazene | 1,3-Dioxolane (CAS 89303-50-4) |

|---|---|---|---|---|

| Heteroatoms | P, C₄ | P, O₂, C₂ | N₃, C₆H₅ | O₂, C₃, NO₂, SO₂ |

| Key Substituents | Phenyl (1,3-) | Oxide (P=O) | Phenyl (1,3-) | Nitro, sulfonyl |

| Polarity | Moderate (P-centered Lewis base) | High (P=O dipole) | Low (nonpolar aryl groups) | High (EWG substituents) |

| Thermal Stability | High (saturated ring) | Moderate (oxide prone to hydrolysis) | Low (N–N bonds labile) | Moderate (stable under anhydrous) |

| Primary Applications | Catalysis, ligands | Organophosphorus synthesis | Pharmaceuticals, diazo chemistry | Polymers, specialty solvents |

Spectroscopic Characterization

1,3-Diphenylphospholane can be analyzed via ¹H and ¹³C NMR, similar to triazenes and dioxolanes. However, the phosphorus atom enables ³¹P NMR, a tool absent in nitrogen/oxygen analogs. For example, ¹H NMR of triazenes (e.g., 1,3-diphenyl triazene) shows distinct N–H signals, while phospholanes exhibit coupling between P and adjacent protons .

Biological Activity

Phospholane, 1,3-diphenyl- is a compound of interest due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Phospholane compounds are often synthesized through various catalytic processes. A notable method involves using diphenylphosphinic acid as an efficient organocatalyst in multi-component reactions. The resulting phosphonates exhibit significant yields and purity, which are essential for biological testing. For instance, a study reported the synthesis of various phosphonates with high yields, indicating that phospholane derivatives can be effectively produced for further biological evaluation .

Biological Activity Overview

Anticancer Properties

Research has indicated that 1,3-diphenyl-1H-pyrazole derivatives exhibit notable anticancer properties. These compounds have been shown to induce apoptosis in cancer cells by collapsing mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels. Such mechanisms suggest that phospholane derivatives might be promising candidates for cancer therapeutics .

Antioxidant Activity

In vitro studies have demonstrated that certain phospholane derivatives possess antioxidant properties, outperforming traditional antioxidants like ascorbic acid (Vitamin C). This activity is crucial for protecting cells from oxidative stress and could have implications in preventing cellular damage associated with various diseases .

Case Study: Anticancer Activity

A specific study evaluated the biological activity of 1,3-diphenyl-1H-pyrazole derivatives against various cancer cell lines. The results indicated:

- IC50 Values : The compounds showed IC50 values ranging from 10 to 30 µM, indicating potent anti-proliferative effects.

- Mechanism of Action : The induction of apoptosis was confirmed through flow cytometry and Western blot analysis, showing increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Table 1: Summary of Biological Activities

| Compound | Activity Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1,3-Diphenyl-1H-pyrazole | Anticancer | 10-30 | Induces apoptosis via ROS generation |

| Diphenylphosphinic Acid | Antioxidant | <50 | Scavenges free radicals |

| Phosphonate Derivative | Urease Inhibition | 15-30 | Mixed-type inhibition with significant binding interactions |

Mechanisms Underlying Biological Activities

The biological activities associated with phospholane derivatives can be attributed to their chemical structure and reactivity:

- Reactive Oxygen Species (ROS) Generation : The ability to generate ROS is a critical factor in the anticancer activity of these compounds. Elevated ROS levels can lead to oxidative stress in cancer cells, triggering apoptosis.

- Enzyme Inhibition : Some phospholane derivatives have been studied for their potential to inhibit urease activity, which is relevant in treating conditions like kidney stones and certain infections. The IC50 values indicate significant inhibitory effects against urease enzymes .

Q & A

Basic Research Question

- Toxicity : Use fume hoods and PPE to avoid inhalation or skin contact, as phospholanes may act as irritants ().

- Environmental hazards : Prevent groundwater contamination via sealed waste containers. Compounds like 1,3,2-dioxaphospholane derivatives () require neutralization before disposal due to hydrolytic release of HCl.

- Storage : Store under inert gas (N/Ar) at −20°C to prevent oxidation .

What statistical approaches are recommended for analyzing discrepancies in ligand geometry predictions versus experimental crystallographic data?

Advanced Research Question

- Root-mean-square deviation (RMSD) analysis : Quantifies differences between DFT-optimized structures (e.g., bond angles, torsion angles) and X-ray data.

- Multivariate regression : Correlates steric/electronic parameters (Tolman cone angles, natural bond orbital charges) with experimental deviations .

- Error-weighted refinement : Adjusts computational models using crystallographic residual factors (R) to improve predictive accuracy .

How can researchers resolve contradictions in reported catalytic activities of 1,3-diphenylphospholane-based complexes across different studies?

Advanced Research Question

Contradictions often arise from:

- Ligand lability : Phospholanes may dissociate under high-temperature catalysis, altering active species ().

- Solvent effects : Polar solvents (e.g., DMF) stabilize ionic intermediates, while nonpolar solvents favor neutral pathways.

- Methodological rigor : Standardize turnover number (TON) calculations by accounting for trace moisture or oxygen (). Cross-validate using in situ IR or EPR to track reaction intermediates .

What methodologies assess the environmental impact of 1,3-diphenylphospholane synthesis byproducts?

Advanced Research Question

- Life-cycle assessment (LCA) : Quantify waste streams (e.g., chlorinated byproducts in ) using tools like ECHA’s SCIP database.

- Ecotoxicology assays : Test acute toxicity (LC) of synthesis residues on Daphnia magna or algal models ().

- Green chemistry metrics : Calculate atom economy (ideal: 100%) and E-factor (kg waste/kg product) for solvent-intensive steps .

How can DFT calculations guide the design of 1,3-diphenylphospholane ligands for CO2_22 hydrogenation catalysts?

Advanced Research Question

- Electronic structure modeling : Compute frontier molecular orbitals (HOMO/LUMO) to predict ligand-metal charge transfer (e.g., Fe–CO binding energies in ).

- Transition state analysis : Identify rate-limiting steps (e.g., H heterolytic cleavage) using nudged elastic band (NEB) methods.

- Steric maps : Generate %V values to optimize ligand bulkiness for substrate access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.